molecular formula C22H24N2O4S B301043 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301043
M. Wt: 412.5 g/mol
InChI Key: NFBLEPZIZAUJLG-HNNYNVTISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one, also known as ETPTZ, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The exact mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways. In a study conducted by Yang et al., 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one was found to inhibit the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines. Additionally, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to activate the mitochondrial pathway of apoptosis by inducing the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects:
2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one was found to inhibit the expression of cyclin D1 and cyclin-dependent kinase 4, which are involved in cell cycle progression. Additionally, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to induce the expression of Bax and caspase-3, which are involved in the induction of apoptosis. Furthermore, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity by enhancing the expression of insulin receptor substrate-1 and glucose transporter 4.

Advantages and Limitations for Lab Experiments

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further therapeutic development. However, there are also some limitations associated with the use of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its efficacy and safety in humans have not been fully evaluated, which limits its clinical translation.

Future Directions

There are several future directions for the study of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one. One potential direction is to further elucidate its mechanism of action, which could help to optimize its therapeutic potential. Additionally, further studies are needed to evaluate its efficacy and safety in humans, which could facilitate its clinical translation. Another potential direction is to explore its potential use in combination with other therapeutic agents, which could enhance its therapeutic efficacy. Finally, further studies are needed to evaluate its potential use in other disease contexts, such as neurodegenerative diseases, where it could exhibit promising therapeutic effects.

Synthesis Methods

The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one involves the reaction between 4-ethoxyaniline and 3-hydroxy-4-methoxybenzaldehyde in the presence of propylamine and thiosemicarbazide. The reaction is carried out under reflux in ethanol, and the product is purified by recrystallization. The yield of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one is reported to be around 70%.

Scientific Research Applications

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In a study conducted by Yang et al., 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one was found to inhibit the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In a study conducted by Zhang et al., 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one was found to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats.

properties

Product Name

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2O4S/c1-4-12-24-21(26)20(14-15-6-11-19(27-3)18(25)13-15)29-22(24)23-16-7-9-17(10-8-16)28-5-2/h6-11,13-14,25H,4-5,12H2,1-3H3/b20-14-,23-22?

InChI Key

NFBLEPZIZAUJLG-HNNYNVTISA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.